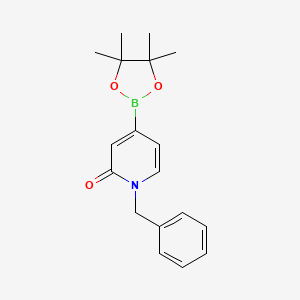

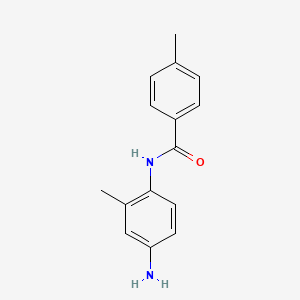

![molecular formula C17H21NO B3161441 {[3-(Benzyloxy)phenyl]methyl}(propyl)amine CAS No. 869953-24-2](/img/structure/B3161441.png)

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine

説明

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine is an organic compound that contains a benzene ring and an amine group . It is also known as 3-(benzyloxy)-N-methyl-1-propanamine .

Synthesis Analysis

The synthesis of amines like{[3-(Benzyloxy)phenyl]methyl}(propyl)amine can involve several methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used . Molecular Structure Analysis

The molecular structure of{[3-(Benzyloxy)phenyl]methyl}(propyl)amine can be deduced from its IUPAC name. It contains a benzene ring (benzyloxy), a methyl group attached to an amine (N-methyl), and a propyl group . Chemical Reactions Analysis

Amines, including{[3-(Benzyloxy)phenyl]methyl}(propyl)amine, can undergo a variety of chemical reactions. These include reactions at the benzylic position, which are very important for synthesis . They can also undergo free radical bromination of alkyl benzenes .

科学的研究の応用

Antifungal Activity and Drug Development

A novel series of compounds including 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized, demonstrating significant antifungal activity against a variety of human pathogenic fungal strains. Molecular docking studies revealed good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting potential for further optimization as antifungal drugs (Nimbalkar et al., 2016).

Synthesis of Cyclic Beta-Amino Alcohol Derivatives

Ir-catalyzed allylic amination of specific carbonate precursors with benzylamine led to the synthesis of optically active cyclic beta-amino alcohol derivatives. These derivatives were synthesized with high enantioselectivity, showcasing a novel route to important intermediates in organic synthesis (Lee et al., 2007).

Enhancement of Reactivity in Material Science

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to traditional phenolation methods in materials science, paving the way for a multitude of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition in Materials

Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition performance on mild steel in an acidic medium. These compounds form a protective film on the steel surface, showcasing the potential for use in corrosion protection applications (Boughoues et al., 2020).

Poly(p-Benzamide) Synthesis for Optical Applications

Poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer were synthesized, showing significant promise for optical applications. The polymers exhibited π-stacked interaction between the oligothiophene chromophores, indicating potential for use in advanced electronic and photonic devices (Takagi et al., 2013).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been shown to target key functional proteins in bacterial cell division

Mode of Action

The exact mode of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine is currently unknown. These compounds typically bind to their targets, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to bacterial cell division

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

特性

IUPAC Name |

N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15/h3-10,12,18H,2,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URODAILTZRPXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3161375.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3161388.png)

amine](/img/structure/B3161398.png)

![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)

amine](/img/structure/B3161409.png)

![3-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B3161429.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)

![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161439.png)